Cholinesterase Inhibition: Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE) Selectivity Profile
4-Bromo-5-chloro-2-methylphenylisothiocyanate demonstrates a marked selectivity for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). The compound inhibits equine serum BChE with a Ki of 610 nM, while its Ki for Electrophorus electricus AChE is 3.43 µM, representing a 5.6-fold difference in binding affinity [1]. This selectivity profile is a quantifiable differentiator when compared to other ITCs, such as 2-methoxyphenyl ITC, which shows better inhibition on AChE with an IC50 of 0.57 mM (570 µM) [2].
| Evidence Dimension | Enzyme Inhibition (Selectivity) |
|---|---|
| Target Compound Data | BChE Ki: 610 nM; AChE Ki: 3,430 nM |
| Comparator Or Baseline | 2-Methoxyphenyl ITC: AChE IC50 = 570,000 nM (0.57 mM) [2] |
| Quantified Difference | Target compound: BChE/AChE Ki ratio = 5.6 (indicating BChE selectivity). 2-Methoxyphenyl ITC: AChE IC50 is ~166-fold higher (weaker) than target compound's AChE Ki. |
| Conditions | In vitro enzyme inhibition assay. Target compound: Competitive inhibition in presence of varying substrate levels. Comparator: IC50 determination. |
Why This Matters
This specific selectivity profile is crucial for researchers investigating the distinct roles of AChE and BChE in neurological disorders like Alzheimer's disease, where BChE-selective inhibitors are of increasing therapeutic interest, making this compound a valuable tool for SAR studies [3].
- [1] BindingDB. BDBM50210170 (CHEMBL3894580): 4-Bromo-5-chloro-2-methylphenylisothiocyanate. Affinity Data. Accessed 2024. View Source
- [2] Burcul, F., et al. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. J Enzyme Inhib Med Chem. 2018;33(1):577-582. View Source
- [3] Greig, N. H., et al. Butyrylcholinesterase: an important new target in Alzheimer's disease therapy. Int Psychogeriatr. 2002;14(Suppl 1):77-91. View Source
